molecular formula C13H19NO2 B15067788 Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate CAS No. 66606-50-6

Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate

Cat. No.: B15067788
CAS No.: 66606-50-6
M. Wt: 221.29 g/mol
InChI Key: PNVCFVDXNSYKJG-UHFFFAOYSA-N
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Description

Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a spirocyclic architecture centered on a 3-azaspiro[5.5]undecane scaffold, a structure recognized as a "privileged" motif in pharmaceutical research due to its three-dimensionality and ability to explore a large chemical space . The rigidity and defined spatial orientation of spiropiperidines like this one make them highly valuable for synthesizing molecules that can interact more effectively with biological targets, potentially leading to new therapeutic candidates . The specific functional groups on this scaffold—including the ethyl carboxylate and the conjugated diene—provide multiple handles for synthetic elaboration. Researchers can utilize this compound as a versatile intermediate to access more complex, functionalized spiropiperidines. Similar vinyl triflate intermediates have been successfully used in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce diverse aromatic and other functional groups . This allows for the efficient generation of chemical libraries for biological screening. Furthermore, the diene system presents opportunities for further cyclization and diversification, enabling the construction of intricate molecular frameworks . This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Properties

CAS No.

66606-50-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate

InChI

InChI=1S/C13H19NO2/c1-2-16-12(15)14-10-8-13(9-11-14)6-4-3-5-7-13/h8-11H,2-7H2,1H3

InChI Key

PNVCFVDXNSYKJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC2(CCCCC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable diene with an azaspiro compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

The spiro[5.5]undecane scaffold is versatile, with modifications to substituents leading to significant differences in reactivity, solubility, and applications. Below is a detailed comparison with structurally related compounds:

Functional Group Variations

(a) Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate
  • Key Features : Ethyl carboxylate ester at position 3.
  • Implications: Enhances hydrophilicity compared to non-polar substituents. The ester group is hydrolytically labile, enabling prodrug strategies or further derivatization.
(b) 2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile (CAS: 53219-48-0)
  • Structure: Contains two cyano groups and methyl substituents at positions 2 and 4 .
  • Molecular Formula : C₁₄H₁₇N₃ (MW: 227.3 g/mol).
  • This compound is used in high-throughput screening libraries.
(c) tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4)
  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group and a ketone at position 9 .
  • Implications : The Boc group stabilizes the amine during synthesis, while the ketone offers a site for further functionalization (e.g., reduction to alcohol).
(d) 3-Azaspiro[5.5]undecane HCl (AS97806)
  • Structure : Protonated amine form without ester or Boc groups .
  • Implications : The hydrochloride salt improves solubility in aqueous media, making it suitable for biological assays.

Structural and Property Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound Not provided C₁₃H₁₉NO₂ (est.) ~221.3 Ethyl ester Synthetic intermediate, potential prodrug
2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile 53219-48-0 C₁₄H₁₇N₃ 227.3 Cyano, methyl High-throughput screening, catalysis
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₅H₂₅NO₃ 267.4 Boc, ketone Peptide synthesis, intermediates
3-Azaspiro[5.5]undecane HCl AS97806 C₁₀H₁₈ClN 203.7 Amine hydrochloride Biological activity studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate?

  • A common method involves catalytic hydrogenation of unsaturated precursors. For example, palladium on charcoal under hydrogen pressure (4.5 bar) reduces double bonds in spirocyclic intermediates, yielding the saturated product with 84% efficiency . Another route employs cyclocondensation of cyclohexanone with malononitrile and aminopropene derivatives in the presence of potassium hydroxide or sodium ethoxide, forming the spiro core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C-NMR is essential for confirming structural motifs, such as spirocyclic connectivity and ester groups. For instance, δ 3.44 (t, 4H) and 1.46 (s, 9H) in NMR spectra confirm tert-butyl and cyclohexane environments . X-ray crystallography (via SHELX or OLEX2 software) resolves absolute stereochemistry and validates spiro geometry . Elemental analysis (e.g., C, H, N percentages) ensures purity .

Q. How is the purity of the compound confirmed post-synthesis?

  • Chromatography (e.g., preparative HPLC for diastereomer separation) and recrystallization are standard . Elemental analysis (e.g., ±0.2% deviation from theoretical values) and melting point consistency (e.g., 70–73°C) provide quantitative purity metrics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments during synthesis?

  • X-ray crystallography is definitive for resolving ambiguous NMR data. For example, SHELXL refinements differentiate axial/equatorial substituents in spiro systems . Dynamic NMR or computational modeling (DFT) may address conformational flexibility in solution . Contradictions between spectroscopic and crystallographic data require iterative refinement of both experimental and computational models .

Q. What strategies optimize reaction yields in 3-azaspiro compound synthesis?

  • Catalyst selection : Palladium on charcoal enhances hydrogenation efficiency . Solvent systems : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution rates in amine coupling steps . Temperature control : Reflux in ethanol (e.g., 130°C for 3 hours) ensures complete cyclization . Yield improvements (e.g., from 30% to 59%) are achieved via stepwise optimization of stoichiometry and reaction time .

Q. How are 3-azaspiro scaffolds applied in pharmacological studies?

  • These scaffolds serve as nonpeptide antagonists for glycoprotein IIb-IIIa, critical in antiplatelet drug development. Structure-activity relationship (SAR) studies modify substituents (e.g., tert-butyl esters or aryl amines) to enhance binding affinity . For example, tert-butyl 9-amino-3-azaspiro[5.5]undecane derivatives show promise in inhibiting protein-protein interactions .

Methodological Notes

  • Crystallographic Tools : SHELX and OLEX2 are preferred for refining spirocyclic structures due to robust handling of high-symmetry space groups .
  • Contradiction Analysis : Conflicting NMR/X-ray data require re-evaluation of sample purity (e.g., via HPLC) or thermal motion artifacts in crystallography .

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